molecular formula C14H20N4O4 B14564696 N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine CAS No. 61785-61-3

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

Cat. No.: B14564696
CAS No.: 61785-61-3
M. Wt: 308.33 g/mol
InChI Key: VEMLHYUDAJZTOY-UHFFFAOYSA-N
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Description

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of dibutylamine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, it can inhibit glutathione S-transferases, enzymes that play a role in detoxification processes in cells. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its specific dibutylamine groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a compound of significant interest in scientific research.

Properties

CAS No.

61785-61-3

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

N,N-dibutyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

InChI

InChI=1S/C14H20N4O4/c1-3-5-9-16(10-6-4-2)12-8-7-11(17(19)20)13-14(12)18(21)22-15-13/h7-8H,3-6,9-10H2,1-2H3

InChI Key

VEMLHYUDAJZTOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C2=NO[N+](=C12)[O-])[N+](=O)[O-]

Origin of Product

United States

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